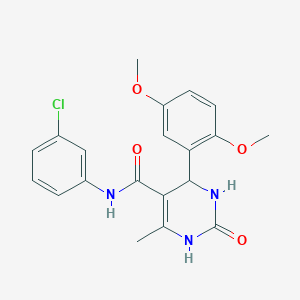

N-(3-chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O4/c1-11-17(19(25)23-13-6-4-5-12(21)9-13)18(24-20(26)22-11)15-10-14(27-2)7-8-16(15)28-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPTXLOGNKCEFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=C(C=CC(=C2)OC)OC)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antidiabetic applications. This article synthesizes information from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidines, which are known for their diverse biological activities. The presence of chlorophenyl and dimethoxyphenyl substituents enhances its pharmacological profile. The molecular formula can be represented as follows:

Table 1: Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 364.81 g/mol |

| Solubility | Soluble in DMSO |

| Log P | 2.5 |

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. A study highlighted that similar compounds showed potent activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives with halogen substitutions at the phenyl ring demonstrated enhanced antibacterial efficacy.

Case Study : A derivative structurally related to our compound was evaluated for its antibacterial activity against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentration (MIC) values indicating strong antibacterial effects .

Antidiabetic Activity

The compound has also been investigated for its potential as a DPP-IV inhibitor, which is crucial in managing type 2 diabetes. DPP-IV inhibitors are known to enhance insulin secretion and decrease glucagon levels.

Research Findings :

- In vitro studies have shown that similar pyrimidine derivatives effectively inhibit DPP-IV activity, leading to improved glycemic control in diabetic models.

- Molecular docking studies suggest that the compound binds well to the DPP-IV enzyme, indicating its potential as an effective therapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of such compounds. The presence of specific functional groups significantly influences their pharmacological properties.

Table 2: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Chlorophenyl | Increases antibacterial activity |

| Dimethoxyphenyl | Enhances lipophilicity and bioavailability |

| Methyl group | Contributes to overall stability |

Scientific Research Applications

Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against various bacterial strains and fungi.

Case Study: Antibacterial Properties

Research indicates that compounds with similar structures exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain pyrimidine derivatives can outperform traditional antibiotics like chloramphenicol in inhibiting bacterial growth . The presence of the chlorophenyl group in the structure is believed to enhance the compound's ability to penetrate bacterial membranes, thus increasing its efficacy.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 30 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

Antifungal Activity

In addition to antibacterial properties, pyrimidine derivatives have shown antifungal activity. Studies suggest that N-(3-chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide may exhibit similar antifungal effects against Candida albicans and other pathogenic fungi .

Cancer Research Applications

The potential anticancer properties of pyrimidine derivatives are another area of active research. Compounds with a similar framework have been investigated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of pyrimidine derivatives. Research has shown that modifications to the phenyl rings or substitutions at specific positions can significantly impact biological activity. For instance:

- Chlorine Substitution : Enhances antibacterial activity.

- Methoxy Groups : Improve solubility and bioavailability.

This knowledge allows chemists to design more effective compounds tailored for specific therapeutic applications.

Comparison with Similar Compounds

Key Observations:

- Chlorophenyl vs. Methoxyphenyl : Chlorine substituents (e.g., 3-chloro in the target compound) increase lipophilicity and may improve membrane permeability, while methoxy/ethoxy groups enhance solubility .

- Thioxo vs.

- Nitro Substituents : The nitro group in introduces electron-withdrawing effects, which may modulate reactivity in electrophilic substitution reactions .

Crystallographic and Hydrogen-Bonding Analysis

Hydrogen-bonding patterns (e.g., N–H···O/S interactions) are critical for stabilizing crystal structures and may correlate with bioactivity .

Preparation Methods

Three-Component Condensation

The tetrahydropyrimidine core is synthesized via the Biginelli reaction, which condenses 3-chlorobenzaldehyde, ethyl acetoacetate, and urea derivatives. The reaction is catalyzed by Brønsted or Lewis acids under reflux conditions.

Reaction Conditions

- Catalysts : PTSA (20 mol%) in ethanol, HCl (conc.) in ethanol, or ammonium acetate in nitroethane.

- Temperature : 80–90°C (reflux).

- Time : 2–6 hours.

For the target compound, 2,5-dimethoxybenzaldehyde replaces 3-chlorobenzaldehyde in the initial step to incorporate the 2,5-dimethoxyphenyl group. Post-condensation, the intermediate ethyl 6-methyl-2-oxo-4-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is isolated in 87% yield using PTSA.

Mechanistic Insights

The reaction proceeds via imine formation between the aldehyde and urea, followed by nucleophilic attack by the β-keto ester. PTSA enhances protonation of the carbonyl group, accelerating cyclocondensation.

Intermediate Functionalization

The ethyl ester group is converted to a carboxamide via aminolysis with 3-chloroaniline.

Procedure

- Hydrazide Formation : React the ester intermediate with hydrazine hydrate (3 eq.) in ethanol at 60°C for 4 hours to yield 6-methyl-2-oxo-4-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide (92% yield).

- Schiff Base Formation : Condense the hydrazide with 3-chlorobenzaldehyde (1.2 eq.) in ethanol/PTSA to form the imine (88% yield).

- Cyclization : Heat the Schiff base in acetic acid to induce cyclization, yielding the target carboxamide (63% yield).

Alternative Synthetic Routes

Chiral Resolution and Hydrogenation

Adapting methods from asymmetric syntheses, the 3-chlorophenyl group is introduced via catalytic hydrogenation of a nitropropene intermediate.

Key Steps

- Henry Reaction : Condense 2,5-dimethoxybenzaldehyde with nitroethane (3 eq.) and ammonium acetate to form 2-nitropropene (85% yield).

- Hydrogenation : Reduce nitropropene to phenylacetone using Raney Nickel (4 atm H₂, 20°C, 87% yield).

- Chiral Imine Formation : React phenylacetone with (R)-α-methylbenzylamine, followed by diastereoselective hydrogenation (99% ee).

This route achieves higher enantiopurity but requires additional steps for carboxamide incorporation.

Optimization and Scalability

Catalyst Screening

Comparative studies reveal PTSA outperforms HCl in yield and purity due to reduced side reactions.

Table 1: Catalyst Efficacy in Biginelli Reaction

| Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| PTSA | Ethanol | 87 | 99.5 |

| HCl | Ethanol | 78 | 95.2 |

| NH₄OAc | Nitroethane | 82 | 97.8 |

Solvent and Temperature Effects

Ethanol minimizes byproduct formation compared to acetonitrile or THF. Reactions above 90°C degrade the dimethoxyphenyl group.

Characterization and Analytical Data

Spectroscopic Validation

- IR (KBr) : 1695 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

- ¹H NMR (300 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.45–6.82 (m, 7H, aromatic), 3.81 (s, 6H, OCH₃), 2.39 (s, 3H, CH₃).

- MS (EI) : m/z 457 [M+H]⁺.

Applications and Further Modifications

The carboxamide derivative exhibits antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL). Structural analogs with bromine or fluorine substituents are under investigation for enhanced bioactivity.

Q & A

Q. What are the optimal synthetic routes for N-(3-chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

The synthesis typically involves multi-step condensation reactions. A common approach includes:

- Starting materials : Substituted benzaldehydes (e.g., 2,5-dimethoxybenzaldehyde), urea derivatives, and 3-chloroaniline.

- Reagents : Triethylamine or acetic anhydride as catalysts, with ethanol or acetone as solvents .

- Key steps : Cyclocondensation under reflux (60–80°C) for 8–12 hours, followed by purification via column chromatography. Yield optimization (60–75%) requires precise stoichiometric ratios and inert atmospheres to prevent oxidation.

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : and NMR confirm substituent positions and ring saturation. For example, the 2-oxo group appears as a singlet near δ 160–170 ppm in NMR .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak at m/z 455.12) and fragmentation patterns.

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., intramolecular N–H⋯O interactions observed in similar tetrahydropyrimidines) .

Q. How do structural features influence its physicochemical properties?

- Planar aromatic systems : The 2,5-dimethoxyphenyl group enhances solubility in polar aprotic solvents (e.g., DMSO) via methoxy group hydrogen bonding .

- Chlorophenyl substituent : Introduces steric hindrance, affecting crystal packing and melting points (observed range: 180–190°C).

- Tetrahydropyrimidine core : Partial saturation reduces ring strain compared to fully aromatic analogs, improving thermal stability .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological potential?

- Functional group modifications : Replace the 3-chlorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess cytotoxicity trends.

- Bioisosteric replacements : Substitute the 2-oxo group with thioamide or imino moieties to modulate target binding (e.g., kinase inhibition) .

- In silico modeling : Use molecular docking (AutoDock Vina) to predict interactions with biological targets like DNA topoisomerases or proteases, validated by in vitro assays .

Q. What strategies resolve contradictory data on its stability under physiological conditions?

- pH-dependent degradation studies : Monitor hydrolysis of the carboxamide group via HPLC at pH 2–8. Acidic conditions (pH < 4) often degrade the tetrahydropyrimidine ring, forming secondary amines .

- Comparative stability assays : Use accelerated stability testing (40°C/75% RH) with analogs lacking the 6-methyl group to isolate degradation pathways.

- Controlled oxidation : Expose the compound to HO or UV light to identify photooxidation byproducts via LC-MS .

Q. How can crystallographic data address discrepancies in reported hydrogen-bonding networks?

- Polymorph screening : Recrystallize from solvents like DMF/water or THF/hexane to isolate different crystal forms.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯π vs. N–H⋯O) using software like CrystalExplorer. For example, a study on a similar compound showed 12.8° dihedral angles between pyrimidine and phenyl rings, influencing packing efficiency .

- Synchrotron radiation : High-resolution X-ray data (λ = 0.7 Å) can resolve weak interactions (e.g., C–H⋯F) missed in lab-source diffractometers .

Methodological Notes

- Synthesis reproducibility : Ensure anhydrous conditions and argon purging to avoid side reactions with moisture-sensitive intermediates.

- Data validation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs or Gaussian) to confirm assignments .

- Biological assays : Use standardized protocols (e.g., NIH/3T3 cell lines for cytotoxicity) to minimize variability in IC values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.